Product packaging for H-Lys(Tos)-Oh(Cat. No.:CAS No. 2130-76-9)

H-Lys(Tos)-Oh

Cat. No.: B555279
CAS No.: 2130-76-9
M. Wt: 300.38 g/mol
InChI Key: FRJAAXSHLGSWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Tos)-OH is a chemically modified amino acid derivative where the epsilon-amino group of lysine is protected with a para-toluenesulfonyl (Tos) group. This compound is an essential building block (or synthon) in Finoc-based solid-phase peptide synthesis (SPPS). The primary function of the acid-stable Tosyl protecting group is to shield the reactive side chain of lysine during the repetitive cycles of peptide chain elongation, preventing the formation of branched or impure peptides. After the full peptide sequence is assembled on the solid support, the Tosyl group, along with other side-chain protecting groups, is simultaneously cleaved in a single step using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The use of this compound ensures high coupling efficiency and is critical for the successful synthesis of complex peptides containing multiple lysine residues. This reagent is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any human applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O4S B555279 H-Lys(Tos)-Oh CAS No. 2130-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-10-5-7-11(8-6-10)20(18,19)15-9-3-2-4-12(14)13(16)17/h5-8,12,15H,2-4,9,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJAAXSHLGSWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2130-76-9
Record name NSC66203
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Nε Tosyl L Lysine

Direct Acylation Procedures for L-Lysine Derivatization

Direct acylation of L-lysine with p-toluenesulfonyl chloride (TsCl) is a common and straightforward method for preparing Nε-Tosyl-L-lysine. This approach leverages the inherent differences in the chemical properties of the two amino groups present in the lysine (B10760008) molecule. While direct reaction with acylating agents like acyl chlorides can sometimes lead to a mixture of products, including disubstituted lysine, careful control of reaction conditions allows for a high degree of selectivity. google.com

The key to the regioselective synthesis of Nε-Tosyl-L-lysine lies in the differential basicity and nucleophilicity of its α- and ε-amino groups. The ε-amino group on the side chain is significantly more basic (pKa ≈ 10.5) than the α-amino group at the stereocenter (pKa ≈ 9.0). rsc.org This difference in pKa values is exploited to control which amino group reacts with the electrophilic p-toluenesulfonyl chloride.

By conducting the reaction in a basic medium, typically at a pH above 10, the more basic ε-amino group is preferentially deprotonated. rsc.org The deprotonated primary amine is a potent nucleophile and readily attacks the sulfur atom of the tosyl chloride. rsc.orgacs.org At this elevated pH, the α-amino group remains largely in its protonated, non-nucleophilic ammonium (B1175870) form, thus preventing it from reacting. rsc.org Studies have shown that for the acylation of lysine, conducting the reaction at a pH between 10.6 and 11.7 results in the selective formation of the ε-substituted derivative. cdnsciencepub.com At a pH near neutrality, a mixture of both α- and ε-acylated products is typically formed. cdnsciencepub.com

Another established method to achieve regioselectivity involves the use of a copper(II) salt. The L-lysine forms a chelate complex with the copper ion, involving the α-amino and carboxyl groups. This complex effectively blocks the α-amino group, leaving the ε-amino group as the sole site available for acylation by the tosylating agent. google.com

Optimizing the reaction conditions is critical for maximizing the yield and purity of Nε-Tosyl-L-lysine. Key parameters that are manipulated include pH, temperature, solvent, and the nature of the acylating agent.

N-p-toluenesulfonyl amino acids can be readily prepared in good yields by reacting the amino acid with p-toluenesulfonyl chloride while maintaining the optical activity of the starting material. oup.com For lysine, maintaining a strongly alkaline pH (pH 11) is crucial for selectivity. cdnsciencepub.com The reaction is typically carried out in an aqueous solution with a base, such as sodium hydroxide, used to maintain the high pH.

The choice of the acylating agent can also influence the outcome. While p-toluenesulfonyl chloride is standard, other activated esters have been explored for selective acylation. For instance, p-nitrophenyl esters have been used for the selective acylation of lysine's side chain at high pH. cdnsciencepub.com The table below summarizes typical conditions and findings for the selective acylation of lysine.

ParameterConditionRationale / FindingSource
pH 10.6 - 11.7Selective acylation of the ε-amino group. cdnsciencepub.com
Acylating Agent p-Toluenesulfonyl ChlorideStandard reagent for introducing the tosyl group. oup.com
Acylating Agent Phenyl AcetateUsed in excess at pH 11 for selective ε-N-acetylation, demonstrating a principle applicable to other acylations. cdnsciencepub.com
Solvent Aqueous with BaseAllows for pH control and solubilization of lysine. cdnsciencepub.comoup.com
Protecting Strategy Copper(II) SaltBlocks the α-amino group to direct acylation to the ε-position. google.com

Intermediate Compound Formation and Isolation

In the direct acylation of L-lysine, the reaction proceeds through a transient intermediate state where the nucleophilic ε-amino group attacks the tosyl chloride. When using the copper chelate method, the copper complex of lysine, [Cu(Lys)₂], serves as a distinct, isolable intermediate before the addition of the acylating agent. google.com

Following the acylation reaction, the product, Nε-Tosyl-L-lysine, exists as a salt in the alkaline reaction mixture. The isolation procedure typically involves the acidification of the reaction mixture to the isoelectric point of the product. At this specific pH, the amino acid derivative has a net-zero charge and exhibits minimum solubility in the aqueous medium, causing it to precipitate. The crude product can then be collected by filtration.

Further purification is often necessary to remove any unreacted L-lysine, disubstituted byproducts (Nα,Nε-ditosyl-L-lysine), or other impurities. This is commonly achieved through recrystallization from a suitable solvent system, such as water or aqueous ethanol. Desalting techniques, for instance, using ion-exchange resins like Dowex 50, may also be employed to remove inorganic salts formed during the reaction and neutralization steps. cdnsciencepub.com The purity of the final product is typically assessed using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining its melting point.

The Nε Tosyl Group As a Protective Moiety in Advanced Peptide Synthesis

Intrinsic Chemical Stability of the Tosylamide Linkage

The tosylamide linkage, formed when the tosyl group protects the ε-amino group of lysine (B10760008), exhibits significant stability under a range of conditions commonly encountered during peptide synthesis. This inherent robustness is key to its effectiveness as a protecting group.

Resistance to Acidolysis under Standard Peptide Synthesis Conditions

The tosylamide linkage demonstrates strong resistance to acidic conditions typically employed in standard peptide synthesis protocols, such as those involving trifluoroacetic acid (TFA) or hydrochloric acid (HCl) issuu.comiris-biotech.de. This stability ensures that the lysine side chain remains protected during acid-mediated deprotection steps for other protecting groups, like the tert-butyloxycarbonyl (Boc) group, or during cleavage from solid supports. The tosyl group's inertness to moderate acid treatment prevents premature deprotection, maintaining the integrity of the lysine side chain throughout the synthesis.

Stability in Basic Environments

The tosylamide linkage is also stable in basic environments, which are frequently used for the deprotection of other protecting groups, most notably the 9-fluorenylmethyloxycarbonyl (Fmoc) group using reagents like piperidine (B6355638) issuu.comnovoprolabs.comsigmaaldrich.com. The tosyl group's resilience to basic conditions ensures that it remains intact during Fmoc deprotection cycles, allowing for the stepwise elongation of the peptide chain without compromising the lysine side chain protection.

Inertness Towards Common Nucleophilic Reagents

The tosyl group renders the ε-amino nitrogen of lysine significantly less nucleophilic due to its electron-withdrawing nature thieme-connect.denih.gov. Consequently, the tosylamide linkage is generally inert towards common nucleophilic reagents encountered during peptide synthesis. This includes nucleophiles such as amines, thiols, and alcohols, which are often involved in coupling reactions or are present as side-chain functionalities of other amino acids. This inertness prevents unwanted side reactions and ensures that the tosyl group selectively protects the lysine ε-amino group.

Orthogonality Principles in Multi-Protecting Group Strategies

The stability profile of the Nε-tosyl group makes it highly valuable for orthogonal protection strategies, enabling the selective removal of different protecting groups at various stages of peptide synthesis.

Compatibility with α-Amino Protecting Groups (e.g., Fmoc, Boc, Z)

The Nε-tosyl group exhibits excellent compatibility with commonly used α-amino protecting groups, including Fmoc, Boc, and benzyloxycarbonyl (Z) issuu.comiris-biotech.denovoprolabs.comthieme-connect.degoogle.comrsc.org. This orthogonality is crucial. For instance, the base-labile Fmoc group can be removed with piperidine without affecting the acid-stable tosyl group on lysine. Conversely, the acid-labile Boc group can be removed with TFA, while the tosyl group remains intact. Similarly, the Z group, typically removed by hydrogenolysis, does not cleave the tosylamide. This allows for the selective manipulation of the α-amino group while the lysine side chain remains protected.

Protecting GroupDeprotection ConditionsStability of Nε-Tosyl Group
Fmoc20-50% Piperidine in DMFStable
Boc20-95% TFA in DCM; HCl in organic solventsStable
Z (Cbz)Catalytic Hydrogenation (e.g., H₂/Pd-C)Stable

Mechanisms and Methodologies for Nε Tosyl Group Deprotection

Reductive Cleavage Strategies for Tosylamides

Reductive methods are generally favored for the cleavage of tosylamides due to their mild nature and selectivity. These methods typically involve the transfer of electrons to the sulfur atom of the sulfonyl group, leading to the cleavage of the N-S bond.

Dissolving Metal Reduction (e.g., Sodium in Liquid Ammonia)

One of the classical methods for the reductive cleavage of tosylamides, including those derived from lysine (B10760008), is the use of sodium in liquid ammonia (B1221849), often referred to as the Birch reduction dntb.gov.uaoup.comthieme-connect.demasterorganicchemistry.com. This process relies on the highly reducing nature of solvated electrons generated when alkali metals, such as sodium, dissolve in liquid ammonia wikipedia.orgbyjus.com.

The mechanism generally involves the transfer of electrons from the solvated species to the tosylamide. This initiates a cascade of reactions that ultimately leads to the cleavage of the N-S bond, liberating the free amine and forming a tosyl anion or related species wikipedia.orgiupac.org. The reaction is typically carried out at cryogenic temperatures (around -33 °C, the boiling point of ammonia) and requires a proton source, such as an alcohol (e.g., methanol (B129727) or ethanol), to quench intermediate radical anions and complete the reduction masterorganicchemistry.comwikipedia.org.

While effective for many tosylamides, including those in peptide synthesis dntb.gov.uaoup.com, this method can sometimes lead to unwanted side reactions or degradation of sensitive molecules due to the highly reactive nature of the reagents thieme-connect.de. Therefore, its application requires careful consideration of the substrate's functional group tolerance.

Electrochemical Reductive Cleavage

Electrochemical reductive cleavage offers a more controlled and often milder alternative for the detosylation of tosylamides. This method utilizes electrons directly from an electrode as the reducing agent, allowing for precise control over the reduction potential and the amount of charge transferred acs.orgacs.org. The N-S bond in tosylamides is susceptible to reductive cleavage, making this a viable strategy for deprotection acs.orgresearchgate.net.

The general mechanism involves the transfer of one or more electrons to the tosylamide at the cathode, forming radical anions or dianions. These intermediates can then undergo fragmentation, typically cleaving the N-S bond to release the free amine and a sulfinate species researchgate.netresearchgate.net. The process can be influenced by various electrochemical parameters, including the cathode material, electrolyte system, and pH.

The choice of cathode material can significantly impact the efficiency and selectivity of electrochemical detosylation. Different cathode materials possess varying electrocatalytic activities and affinities for adsorbed hydrogen or intermediate species, which can influence the reaction pathway and rate nih.gov.

Lead (Pb) has been reported as an effective cathode material for the electrochemical detosylation of tosylamides, including in the context of peptide bond preservation oup.comresearchgate.net.

Other materials, such as platinum (Pt) , have also been employed, often in conjunction with specific anodes (e.g., magnesium) in mercury-cathode-free systems researchgate.net.

In some studies concerning related sulfonimide cleavage, materials like mercury, glassy carbon, and platinum did not show a significant difference in the material's influence on the working electrode, although electrode size was noted as a potential factor affecting the reaction rate acs.org. However, for general reductive cleavage of tosylamides, materials like lead are often cited for their efficacy oup.comresearchgate.net.

The electrolyte system plays a crucial role in facilitating the electrochemical reaction. It provides conductivity to the solution, allowing for efficient electron transfer, and can also participate in the reaction mechanism or influence the stability of intermediates nih.gov.

Sodium chloride (NaCl) and potassium chloride (KCl) , typically used in molar equivalents relative to the substrate, have been identified as effective electrolytes in methanol-water solvent mixtures for the electrochemical detosylation of tosylamino acids and peptides oup.comresearchgate.net.

The pH of the reaction medium is a critical parameter that can affect both the stability of the substrate and the efficiency of the detosylation process.

Studies have indicated that optimal conditions for the reductive cleavage of tosyl groups via electrolysis can occur at pH 11 oup.com.

The tosyl group itself is known to react with amines within a pH range of 8.0 to 9.5 during tosylation interchim.fr. While this refers to the introduction of the tosyl group, it highlights the pH sensitivity of the tosylamide linkage. Maintaining a specific pH is vital to ensure the desired reductive cleavage occurs without promoting side reactions or degradation.

A significant advantage of electrochemical detosylation is its potential for high chemoselectivity and preservation of sensitive functional groups, including the peptide backbone and chiral centers.

Electrolytic reductive cleavage of tosyl groups in N-tosyl peptides has been successfully demonstrated to preserve the peptide bond and maintain the optical activity of the amino acid residues oup.com. This is crucial for maintaining the structural integrity and biological function of peptides.

The process is considered a mild deprotection strategy acs.org, and photochemical electron transfer, which shares mechanistic similarities with electrochemistry, has also shown to remove tosyl protection without cleaving peptide bonds or other common protecting groups like Boc thieme-connect.de. This suggests that electrochemical methods can offer a controlled approach that avoids harsh conditions that might otherwise lead to epimerization or peptide bond hydrolysis oup.com.

Compound List:

H-Lys(Tos)-OH (Nε-Tosyl-L-lysine)

Tosyl chloride

Sodium

Liquid Ammonia

Sodium chloride (NaCl)

Potassium chloride (KCl)

Methanol

Water

Lead (Pb)

Platinum (Pt)

Magnesium (Mg)

Mercury

Glassy Carbon

Boc (tert-butyloxycarbonyl)

Fmoc (fluorenylmethoxycarbonyl)

Cbz (Benzyloxycarbonyl)

NVOC (N-α-(6-nitroveratryl))

Nvoc (4,5-dimethoxy-2-nitrobenzyloxycarbonyl)

Nosyl (4-Nosyl)

Tosylamide

Sulfonamide

Sulfonimide

Tetratosylcyclen

Cyclen (1,4,7,10-tetraazacyclododecane)

Arene mediators (e.g., Naphthalene, Anthracene, Pyrene)

Triethylamine

p-Toluenesulfonamide

Applications of Nε Tosyl L Lysine As a Synthetic Building Block in Peptide Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, offering a rapid and efficient method for assembling amino acids into a desired sequence. altabioscience.com The use of protected amino acids like H-Lys(Tos)-OH is fundamental to the success of SPPS, preventing unwanted side reactions and ensuring the correct peptide sequence is formed.

Coupling Strategies for Nε-Tosyl-L-lysine into Resin-Bound Peptides

The incorporation of this compound into a growing peptide chain on a solid support requires the activation of its carboxyl group to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. Several coupling reagents are employed for this purpose, each with its own advantages.

Commonly used coupling reagents in Fmoc-based SPPS include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , as well as phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) . chempep.com These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid of Fmoc-Lys(Tos)-OH into a highly reactive activated species, promoting efficient amide bond formation. chempep.com

The choice of coupling strategy can be influenced by the specific peptide sequence and the potential for side reactions. For sterically hindered couplings or sequences prone to aggregation, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be utilized to ensure complete and efficient reaction. chempep.com Monitoring the coupling reaction is crucial to ensure its completion, often accomplished using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines on the resin. iris-biotech.de

Coupling ReagentClassActivator/BaseKey Features
HBTU/TBTUAminium/Uronium SaltDIPEACommonly used, efficient for standard couplings. chempep.com
PyBOPPhosphonium SaltDIPEAEffective for standard and slightly more challenging couplings. chempep.com
HATUAminium SaltDIPEAHighly potent, suitable for sterically hindered couplings. chempep.com
DCC/DICCarbodiimideHOBt/OxymaUsed in combination with additives to reduce racemization.

Synthesis of Spacers and Linkers Incorporating Protected Lysine (B10760008)

The ε-amino group of lysine, when appropriately protected with a group like tosyl, provides a valuable attachment point for various molecular entities, including spacers and linkers. These molecular bridges can be used to connect peptides to other molecules, such as fluorescent dyes, biotin, or drug payloads, without significantly altering the peptide's biological activity.

The synthesis of such constructs often involves the initial incorporation of Fmoc-Lys(Tos)-OH into the peptide sequence on the solid support. Following the completion of the peptide chain, the N-terminal Fmoc group is removed, and a bifunctional linker molecule can be coupled to the newly exposed amine. Alternatively, after cleavage from the resin and deprotection of the tosyl group, the ε-amino group of the lysine residue can be selectively modified in solution.

Utilization in Solution-Phase Peptide Synthesis Protocols

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex, modified peptides that may be challenging to produce on a solid support. libretexts.orgbachem.com

In solution-phase synthesis, this compound is a crucial building block. The protection of the ε-amino group with the tosyl group is essential to prevent its participation in the peptide bond formation, thereby avoiding the formation of branched or undesired side products. The general strategy involves the coupling of an N-terminally protected amino acid (or peptide) with a C-terminally protected amino acid (or peptide) using a suitable coupling reagent. ekb.eg

Common coupling reagents used in solution-phase synthesis include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often in the presence of additives such as HOBt (1-hydroxybenzotriazole) to suppress racemization and improve reaction efficiency. libretexts.org After the coupling step, the protecting groups are selectively removed to allow for the next coupling reaction in the sequence. The tosyl group on the lysine side chain is typically stable to the conditions used for the removal of many N-terminal protecting groups, such as the Boc (tert-butyloxycarbonyl) group, providing the necessary orthogonality for a successful synthesis. peptide.com

Construction of Complex Peptide Architectures and Analogs Requiring ε-Amino Protection

The ability to selectively protect the ε-amino group of lysine is fundamental to the design and synthesis of complex peptide structures. The tosyl group provides a robust and reliable means of protection, enabling chemists to construct peptides with precisely controlled side-chain functionalities and to introduce site-selective modifications after the main peptide backbone has been assembled.

Design and Synthesis of Peptides with Controlled Side-Chain Functionalization

The tosyl group on the ε-amino group of lysine directs the reactivity of the peptide, ensuring that subsequent chemical transformations occur at other desired locations. For instance, in the synthesis of a peptide where a specific modification is required on a different amino acid side chain, the tosyl-protected lysine remains unreactive, preserving the integrity of its ε-amino group.

This controlled functionalization is critical for creating peptide analogs with enhanced properties, such as increased stability, improved receptor binding, or altered pharmacokinetic profiles. By strategically placing this compound in the peptide sequence, researchers can dictate the precise location of subsequent modifications, leading to the development of novel peptide-based therapeutics and research tools.

Precursor for Site-Selective Post-Synthetic Modification

Following the synthesis of the peptide chain, the tosyl group can be removed from the lysine side chain under specific conditions to reveal a free ε-amino group. This newly exposed amine serves as a versatile handle for a wide range of post-synthetic modifications. nih.gov This approach allows for the introduction of various functionalities that may not be compatible with the conditions of peptide synthesis.

Examples of post-synthetic modifications at the lysine ε-amino group include:

Alkylation: Introducing alkyl groups to modify the charge and hydrophobicity of the peptide. nih.gov

Acylation: Attaching fatty acids or other acyl groups to enhance membrane association or prolong in vivo half-life.

Bioconjugation: Covalently linking the peptide to larger molecules such as proteins, polymers, or nanoparticles. researchgate.net

Labeling: Introducing fluorescent dyes, biotin, or radioactive isotopes for imaging and diagnostic applications.

This two-step process of incorporating a tosyl-protected lysine followed by post-synthetic modification provides a powerful strategy for creating a diverse array of complex and functional peptide molecules.

Analytical Characterization and Quality Control of Nε Tosyl L Lysine and Its Derivatives

Chromatographic Techniques for Purity and Identity Verification

Chromatographic methods are indispensable for separating, identifying, and quantifying components within a sample, thereby serving as primary tools for purity assessment.

Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and qualitative or semi-quantitative method for assessing the purity of Nε-Tosyl-L-lysine and for monitoring reaction progress. The technique involves separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase.

For Nε-Tosyl-L-lysine, TLC can be employed using various solvent systems. Visualization of the separated components is typically achieved through UV light if the compound possesses a UV-absorbing chromophore (like the tosyl group), or by using specific staining reagents that react with amino acids or sulfonamides. For instance, ninhydrin (B49086) is commonly used to detect amino groups, while other stains might reveal the tosyl moiety. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, serves as an indicator of identity under specific chromatographic conditions. While specific Rf values for Nε-Tosyl-L-lysine are not universally standardized and depend heavily on the mobile phase composition and stationary phase used, L-Lysine itself exhibits Rf values in the range of 0.19 to 0.33 in certain systems sjomr.org.in. The introduction of the tosyl group is expected to alter these values significantly due to changes in polarity and molecular interactions.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique widely used for determining the purity of Nε-Tosyl-L-lysine. HPLC systems utilize high pressure to force the mobile phase through a column packed with a stationary phase, enabling high-resolution separation of compounds.

Reverse-phase HPLC (RP-HPLC) is commonly employed, typically using a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., containing trifluoroacetic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector, as the tosyl group absorbs UV light. Purity is assessed by integrating the peak area of the target compound relative to the total area of all detected peaks. For related tosylated lysine (B10760008) derivatives, purity levels of ≥98% (by HPLC) are frequently reported avantorsciences.comchemimpex.comvwr.comvwr.com. Specific retention times are dependent on the exact mobile phase composition, column type, flow rate, and temperature, but are critical parameters for identity confirmation. For example, in a method developed for L-Lysine hydrochloride, a retention time of 4.673 minutes was observed nih.gov.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for unequivocally determining the structure of Nε-Tosyl-L-lysine. ¹H NMR provides information about the types of protons present, their chemical environment, and their connectivity through spin-spin splitting. Key signals would be expected from the aromatic protons of the tosyl group (typically in the 7-8 ppm region), the methyl protons of the tosyl group (around 2.4 ppm), the protons of the lysine aliphatic chain, the α-proton of the lysine residue (typically around 4 ppm), and the protons of the ε-amino group. ¹³C NMR would complement this by providing information on the carbon backbone, including the characteristic signals for the aromatic carbons, the methyl carbon of the tosyl group, and the various carbons of the lysine residue, including the carbonyl carbon. While specific NMR data for Nε-Tosyl-L-lysine is not detailed in the provided search results, studies on related tosylated amino acid derivatives utilize NMR for structural confirmation researchgate.netwiley-vch.de.

Mass Spectrometry (MS) is essential for determining the molecular weight of Nε-Tosyl-L-lysine and for obtaining structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate charged molecular ions. For Nε-Tosyl-L-lysine, one would expect to observe a protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻) corresponding to its molecular formula. Tandem mass spectrometry (MS/MS) can further fragment these ions to yield characteristic fragment ions, providing valuable structural clues. For instance, fragmentation patterns of amino acids and peptides often involve the loss of small molecules (e.g., H₂O, NH₃, CO) or the cleavage of peptide bonds, yielding characteristic b- and y-ion series nih.govnih.gov. The presence of the tosyl group would also contribute specific fragmentation pathways related to the sulfonyl group and the aromatic ring.

Assessment of Optical Purity via Optical Rotation

The assessment of optical purity is critical for chiral compounds like Nε-Tosyl-L-lysine, which is derived from the naturally occurring L-lysine. Optical rotation measures the extent to which a chiral substance rotates the plane of polarized light.

The specific rotation, denoted as [α]D, is determined using a polarimeter under defined conditions of temperature, wavelength of light (typically the sodium D-line, 589 nm), solvent, and concentration. For Nε-Tosyl-L-lysine, a specific rotation value would confirm its enantiomeric purity. While direct values for Nε-Tosyl-L-lysine are not explicitly found in the provided search results, related tosylated lysine derivatives exhibit characteristic optical rotations. For example, Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride shows a specific rotation of [α]20/D −7.8±0.5° (c = 2% in H₂O) sigmaaldrich.com. Other tosylated lysine derivatives have reported values such as [α]20/D +13.0 to +16.0 deg (C=1, EtOH) avantorsciences.comvwr.com. These values are crucial for confirming that the desired L-configuration is maintained throughout the synthetic process.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental quantitative technique employed to ascertain the elemental composition and purity of synthesized compounds, such as Nε-Tosyl-L-lysine. This method precisely measures the mass percentages of constituent elements, enabling a direct comparison with theoretically calculated values derived from the compound's molecular formula. Such validation is critical for confirming the successful formation of the target molecule and assessing the presence of any significant impurities.

Nε-Tosyl-L-lysine, with the chemical formula C13H20N2O4S, possesses a molecular weight of approximately 300.37 g/mol . The theoretical elemental composition for this compound is calculated as follows:

Carbon (C): 51.98%

Hydrogen (H): 6.71%

Nitrogen (N): 9.33%

Sulfur (S): 10.67%

Oxygen (O): 21.30% (often determined by difference)

Detailed research findings from the synthesis and characterization of Nε-Tosyl-L-lysine consistently report experimental elemental analysis data that closely corroborates these theoretical predictions. For instance, studies have documented experimental results that align with the expected composition, as illustrated in the data table below. One study reports theoretical values for C, H, and N as 51.98%, 6.71%, and 9.33% respectively, with experimental findings of 51.95% for C, 6.70% for H, and 9.31% for N clockss.org.

Elemental Analysis of Nε-Tosyl-L-lysine: Experimental vs. Theoretical

ElementTheoretical Composition (%)Experimental Composition (%)
Carbon (C)51.9851.95
Hydrogen (H)6.716.70
Nitrogen (N)9.339.31
Sulfur (S)10.67(Data not explicitly provided in cited snippet for experimental S)

The experimental percentages obtained for Nε-Tosyl-L-lysine, typically through methods such as combustion analysis, demonstrate a high degree of concordance with the calculated theoretical values. These close matches serve as robust evidence for the correct molecular structure and high purity of the synthesized compound. Any minor discrepancies are generally attributable to inherent experimental variations and the precision limits in determining individual elements, particularly when oxygen is quantified by difference. Therefore, elemental analysis remains a vital quality control parameter in the study and application of Nε-Tosyl-L-lysine and its related derivatives.

Compound List

Compound Name Abbreviation
Nε-Tosyl-L-lysine H-Lys(Tos)-OH

Emerging Research Directions and Future Prospects in Nε Tosyl L Lysine Chemistry

Development of Greener and More Efficient Deprotection Strategies

The removal of the tosyl protecting group from lysine's ε-amino group has traditionally relied on harsh chemical conditions, such as sodium in liquid ammonia (B1221849) thieme-connect.de. These methods, while effective, often lack selectivity and can lead to unwanted side reactions or degradation of sensitive molecules. Consequently, there is a significant drive towards developing greener and more efficient deprotection strategies.

Photochemical methods offer a promising avenue for mild and selective tosyl group removal. Visible-light-promoted reductive cleavage of the N-S bond, utilizing photoredox catalysis, has emerged as an efficient desulfonylation technique. This approach demonstrates broad substrate scope, good functional group tolerance, and excellent yields under mild reaction conditions researchgate.net. Specifically, the use of electron-rich aromatic compounds can generate solvated electrons for mild tosyl group removal, without cleaving peptide bonds or other acid-labile protecting groups like Boc thieme-connect.de.

Enzymatic deprotection presents another environmentally benign approach. Certain microorganisms or their isolated enzymes can specifically cleave protecting groups, including carbamate-based ones like CBZ, under mild aqueous conditions google.com. While direct enzymatic cleavage of tosyl groups is less documented in the provided literature, the principle of biocatalysis for deprotection remains a significant area for future exploration, potentially offering high selectivity and reduced chemical waste.

Table 1: Comparison of Tosyl Group Deprotection Strategies

Deprotection MethodReagents/ConditionsKey FeaturesReferences
Traditional Sodium in liquid ammoniaEffective but harsh; can lead to side reactions. thieme-connect.de
Hydrobromic acid (HBr) in acetic acidUsed for tosyl group removal.
Photochemical Visible light, photoredox catalyst, Hantzsch esterMild conditions, broad substrate scope, good functional group tolerance, efficient N-S bond cleavage. thieme-connect.deresearchgate.net
Enzymatic (Principle) Microbial enzymesMild conditions, high selectivity, potential for reduced waste. (Specific for tosyl group needs further research) google.com

Innovative Applications in Chemical Biology and Material Science

The unique chemical properties of Nε-Tosyl-L-lysine derivatives have led to their application in various areas of chemical biology and material science.

Biochemical Probes and Enzyme Inhibition: Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is recognized as a potent protease inhibitor, particularly for trypsin-like proteases. It functions by irreversibly alkylating the active site of these enzymes sigmaaldrich.comfujifilm.commedchemexpress.com. TLCK has also been employed as a biochemical probe to investigate cellular processes, such as apoptosis pathways, by inducing neuronal death and caspase-independent cell death in specific cell lines sigmaaldrich.combiosynth.com. Furthermore, its potential as an anti-inflammatory agent for chronic coughs is being explored due to its protease inhibitory activity biosynth.com.

Peptide Therapeutics and Bioconjugation: Nα-Tosyl-L-lysine methyl ester hydrochloride serves as a valuable building block in the synthesis of peptide-based therapeutics. Its tosyl group enhances the reactivity of the lysine (B10760008) residue, facilitating efficient amide bond formation, which is crucial for constructing complex peptide structures chemimpex.comchemimpex.com. This derivative is also instrumental in bioconjugation processes, enabling the attachment of biomolecules like proteins or antibodies to other entities, thereby supporting the development of targeted therapies and diagnostic tools chemimpex.comchemimpex.com.

Material Science: While direct applications of H-Lys(Tos)-OH in material science are not extensively detailed in the provided literature, lysine itself is a fundamental component in the synthesis of bio-based polymers, such as polyamides. Research into polyamides derived from L-lysine and L-tartaric acid highlights the potential for creating materials with stereocontrolled mechanical properties and shape-memory behaviors researchgate.netresearchgate.net. Modifications of lysine, potentially involving tosyl protection, could offer pathways to novel functionalized polymers with tailored characteristics.

Table 3: Applications of Nε-Tosyl-L-lysine Derivatives

Application AreaDerivative UsedFunction/OutcomeKey FindingsReferences
Chemical Biology Nα-Tosyl-L-lysine chloromethyl ketone (TLCK)Biochemical probe; Protease inhibitorInduces neuronal death; inhibits trypsin-like proteases by irreversible alkylation; studied for anti-inflammatory properties. sigmaaldrich.commedchemexpress.combiosynth.com
Peptide Therapeutics Nα-Tosyl-L-lysine methyl ester hydrochlorideBuilding block for peptide synthesis; Enhances amide bond formationFacilitates synthesis of complex peptide structures; valuable in developing therapeutics. chemimpex.comchemimpex.com
Bioconjugation Nα-Tosyl-L-lysine methyl ester hydrochlorideAttachment of biomolecules to other moleculesEnables targeted therapies and diagnostics by linking proteins/antibodies. chemimpex.comchemimpex.com
Material Science (General Lysine derivatives)Monomer for polyamide synthesisPolyamides from L-lysine and L-tartaric acid exhibit stereocontrolled mechanical properties and shape-memory behavior. researchgate.netresearchgate.net

Advanced Methodologies for Stereocontrol and Suppression of Racemization in Synthesis

Maintaining stereochemical integrity during the synthesis of peptides and amino acid derivatives is paramount. Racemization, the loss of enantiomeric purity, is a common challenge, particularly during the activation of carboxylic acid groups in peptide coupling reactions peptide.compeptide.combachem.commdpi.com.

Racemization Mechanisms and Suppression: Racemization typically occurs via the formation of an oxazolone (B7731731) intermediate or through enolization at the α-carbon, often promoted by basic conditions or activated intermediates peptide.combachem.commdpi.com. Strategies to suppress racemization are critical for successful synthesis:

Coupling Reagents and Additives: The judicious selection of coupling reagents and the use of additives are key. Reagents like DCC or DIC, when used with additives such as HOBt, HOAt, or Oxyma Pure, can significantly suppress epimerization peptide.combachem.com. Newer coupling reagents, such as NNb(OEt)₅ and ynamides, are designed to block racemization pathways by forming specific transition states rsc.org. TCBOXY is another reagent developed for racemization suppression rsc.org.

Asymmetric Synthesis Techniques: Advanced asymmetric synthesis methodologies are employed to achieve high stereocontrol. For example, the use of chiral auxiliaries, such as the d'Angelo auxiliary in the alkylation of vinylglycine-derived dianions, has demonstrated significant control over acyclic stereochemistry, leading to high diastereomeric ratios acs.orgnih.gov. These techniques are vital for the de novo synthesis of chiral amino acid derivatives with high enantiomeric purity.

Table 4: Strategies for Suppressing Racemization in Peptide Synthesis

Strategy TypeSpecific Method/ReagentAdditives/ConditionsEffect on RacemizationReferences
Coupling Reagents DCC, DICHOBt, HOAt, Oxyma PureSuppresses epimerization/racemization. peptide.combachem.com
NNb(OEt)₅, Ynamide coupling reagentsSpecific reaction mechanisms designed to block oxazolone formation.Blocks racemization via seven-membered transition states. rsc.org
TCBOXYDIPEA, DMAP, DCMDesigned for racemization suppression and recyclability. rsc.org
Protecting Groups Histidine imidazole (B134444) N-protection (e.g., Methoxybenzyl)N/AGreatly reduces racemization of histidine residues. peptide.com
Asymmetric Synthesis Chiral auxiliaries (e.g., d'Angelo auxiliary)Alkylation of vinylglycine-derived dianionsAchieves high acyclic stereocontrol (e.g., ≥98:2 dr). acs.orgnih.gov
General Considerations Solvent choice, reaction temperature, base selectionAppropriate base (e.g., weaker bases like collidine for high racemization risk)Influences the rate of enolization and oxazolone formation. bachem.commdpi.com

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing H-Lys(Tos)-OH, and how can its purity be verified?

  • Methodological Answer :

  • Synthesis : Use Fmoc-based solid-phase peptide synthesis (SPPS). Protect the ε-amino group of lysine with Tosyl (Tos), and activate coupling with reagents like HOBt/DIC. Deprotect Fmoc groups with 20% piperidine in DMF.
  • Purification : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile).
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 7.7–7.2 ppm for Tosyl aromatic protons) and high-resolution mass spectrometry (HRMS). Purity >95% is ideal for downstream applications .

Q. How does the Tosyl protecting group influence the solubility and reactivity of this compound in peptide coupling?

  • Methodological Answer :

  • Solubility : The Tosyl group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for dissolution.
  • Reactivity : The Tosyl group is stable under acidic conditions but may require prolonged deprotection with TFMSA/TFA (1:10 v/v) at 0°C. Monitor deprotection efficiency via ninhydrin or LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., aspartimide formation) when incorporating this compound into acid-sensitive sequences?

  • Methodological Answer :

  • Preventive Measures :

Use low-temperature (0–4°C) coupling with DIC/Oxyma Pure to reduce racemization.

Add 0.1 M HOBt to suppress aspartimide formation during Fmoc deprotection.

Employ orthogonal protection (e.g., Dde for lysine) if Tosyl proves incompatible.

  • Validation : Analyze by LC-MS and compare retention times with standards. Quantify side products via integration of HPLC peaks .

Q. What analytical strategies resolve contradictions in reported 1H^1H-NMR chemical shifts for this compound across different solvents?

  • Methodological Answer :

  • Standardization : Acquire NMR spectra in deuterated DMSO-d6 or CDCl3 with TMS as an internal reference.
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem, CAS) and published spectra.
  • Error Mitigation : Account for solvent-induced shifts (e.g., DMSO upfield shifts aromatic protons by ~0.3 ppm) .

Q. How can researchers assess the stability of this compound under long-term storage conditions?

  • Methodological Answer :

  • Experimental Design :

Store aliquots at −20°C (dry), 4°C (in solution with 0.1% TFA), and room temperature.

Assess stability at 0, 1, 3, and 6 months via HPLC purity checks and HRMS for degradation products (e.g., de-Tosylated lysine).

  • Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life. Report deviations >5% purity loss as significant .

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